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Compound of Interest

Compound Name: 2-Ethylbenzofuran-6-amine

Cat. No.: B2405383

This technical guide ventures into the specifics of 2-Ethylbenzofuran-6-amine, a molecule of
significant interest at the intersection of synthetic chemistry and drug discovery. While a
dedicated Chemical Abstracts Service (CAS) number for this precise structure is not readily
cataloged—suggesting its status as a novel or less-synthesized compound—its constituent
parts, the 2-ethylbenzofuran scaffold and a strategic amino functionalization, point toward a rich
area for scientific exploration. This document serves as a comprehensive resource for
researchers, scientists, and drug development professionals, providing a robust theoretical and
practical framework for its synthesis, characterization, and potential applications. By building
upon the established chemistry of its parent molecules and related analogs, we can illuminate
a path forward for investigating this promising compound.

Compound Profile and Strategic Importance

The foundational structure, 2-Ethylbenzofuran, is a known entity with CAS Number 3131-63-3.
[1] It is an organic compound featuring a fused benzene and furan ring system.[1] The
benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous
natural products and synthetic drugs with a wide array of biological activities, including
anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of an amine group,
particularly at the 6-position of the benzofuran ring, is a strategic decision in drug design.
Amino groups can serve as crucial pharmacophores, participating in hydrogen bonding and salt
formation, which can significantly enhance a molecule's binding affinity to biological targets and
improve its pharmacokinetic profile.
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Derivatives of aminobenzofuran have shown notable potential in pharmacology. For instance,
various 2-aminobenzofuran derivatives have been synthesized and evaluated as P-
glycoprotein inhibitors to combat multidrug resistance in cancer.[3] Furthermore, 3-
aminobenzofuran derivatives have been investigated as multifunctional agents for treating
Alzheimer's disease.[4] The ethyl group at the 2-position can also influence the molecule's
lipophilicity and steric interactions with target proteins, potentially fine-tuning its biological
activity.

Table 1: Physicochemical Properties of 2-Ethylbenzofuran and Predicted Properties for 2-
Ethylbenzofuran-6-amine

2-Ethylbenzofuran-6-amine

Property 2-Ethylbenzofuran .

(Predicted)
CAS Number 3131-63-3[1] Not Available
Molecular Formula C10H100 C10H11NO
Molecular Weight 146.19 g/mol 161.20 g/mol
Appearance Liquid Solid (predicted)
Boiling Point 217-218 °C >220 °C (predicted)
Density ~1.050 g/cm3 >1.1 g/cm?3 (predicted)

Soluble in common organic ) )
. ] Soluble in polar organic
Solubility solvents like chloroform and -
solvents.
ethyl acetate.

Strategic Synthesis of 2-Ethylbenzofuran-6-amine

The synthesis of 2-Ethylbenzofuran-6-amine can be approached through several strategic
pathways. The choice of route will depend on the availability of starting materials, desired
purity, and scalability. A common and logical approach involves the initial synthesis of a
functionalized benzofuran core, followed by the introduction or unmasking of the amine group.

A plausible synthetic route would begin with a substituted phenol, which allows for
regioselective control over the position of the eventual amine group. For instance, starting with
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4-aminophenol, the amino group would first need to be protected to prevent unwanted side
reactions. Acetylation to form an acetamido group is a common and effective protecting
strategy. The resulting 4-acetamidophenol can then undergo O-alkylation with a suitable three-
carbon synthon that will ultimately form the ethyl-substituted furan ring. A subsequent
cyclization, often under acidic or thermal conditions, would yield the protected 2-
ethylbenzofuran-6-acetamide. The final step would be the deprotection of the acetamido group
via acid or base hydrolysis to reveal the target 2-Ethylbenzofuran-6-amine.

An alternative strategy involves the synthesis of 2-ethylbenzofuran first, followed by
regioselective nitration at the 6-position. Benzofurans can undergo electrophilic substitution,
and while the 2- and 3-positions are generally more reactive, careful control of reaction
conditions can favor substitution on the benzene ring.[5] Subsequent reduction of the nitro
group, commonly achieved with reducing agents like tin(ll) chloride or catalytic hydrogenation,
would yield the desired 6-amino product.

Below is a conceptual workflow for the synthesis of 2-Ethylbenzofuran-6-amine.

© 1. K2C03, Acetone ‘O-Akylation with 1-bromobut-2-yne |—2- Heat [The,mm Cychza[mn)—b( Ethyl ) 3. SnCi2, HCl G{educuon of Nitro Group (e.g., SNCI2/HCI)|—>

2-Ethylbenzofuran-6-amine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Ethylbenzofuran-6-amine.

Analytical Characterization

The unambiguous identification and purity assessment of the synthesized 2-Ethylbenzofuran-
6-amine would rely on a combination of modern analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR would be expected to show
characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons
with splitting patterns indicative of their positions on the benzofuran ring, and a broad singlet
for the amine protons. 13C NMR would provide signals for each unique carbon atom in the
molecule, confirming the overall carbon skeleton.[6]
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
determine the exact molecular weight, confirming the elemental composition. The
fragmentation pattern observed in the mass spectrum could provide further structural
information.[7]

e Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands
for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500
cm~1), C-H stretching of the aromatic and aliphatic groups, and the C-O-C stretching of the
furan ring.[6]

o Chromatographic Methods: Thin-layer chromatography (TLC) would be used to monitor the
progress of the reaction, while high-performance liquid chromatography (HPLC) would be
employed to determine the purity of the final product.

Potential Applications in Drug Discovery and
Development

The unique structural features of 2-Ethylbenzofuran-6-amine make it a compelling candidate
for investigation in several therapeutic areas. The benzofuran core is a well-established
pharmacophore, and the strategic placement of the ethyl and amino groups could lead to novel
biological activities.[2]

» Anticancer Agents: Numerous benzofuran derivatives have demonstrated significant
anticancer activity.[8][9] The 6-amino group could enhance interactions with key enzymes or
receptors involved in cancer cell proliferation.

o Neurodegenerative Diseases: As seen with related aminobenzofurans, this compound could
be explored for its potential to inhibit enzymes like acetylcholinesterase or to modulate
pathways implicated in Alzheimer's disease.[4]

o Antimicrobial Agents: The benzofuran scaffold is also present in compounds with
antibacterial and antifungal properties.[10] 2-Ethylbenzofuran-6-amine could be screened
against a panel of pathogenic microbes.

The development of such a novel compound would typically follow a structured workflow within
a drug discovery program.
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Caption: A typical drug discovery workflow for a novel compound.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 2-
Ethylbenzofuran-6-amine, based on established chemical principles.

Synthesis of 2-Ethyl-6-nitrobenzofuran
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» To a solution of 4-nitrophenol (1 equiv.) in acetone, add anhydrous potassium carbonate (2.5
equiv.).

 Stir the mixture at room temperature for 30 minutes.
e Add 1-bromobut-2-yne (1.2 equiv.) dropwise to the reaction mixture.
o Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

o After completion, cool the reaction mixture to room temperature and filter off the inorganic
salts.

o Concentrate the filtrate under reduced pressure to obtain the crude O-alkynylated
intermediate.

o Dissolve the crude intermediate in a high-boiling point solvent such as N,N-diethylaniline.

e Heat the solution to reflux (approximately 215-220 °C) for 4-6 hours to induce thermal
cyclization.

e Monitor the formation of the benzofuran product by TLC.

e Upon completion, cool the reaction mixture and purify the product by column
chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethyl-6-
nitrobenzofuran.

Synthesis of 2-Ethylbenzofuran-6-amine

o Dissolve 2-ethyl-6-nitrobenzofuran (1 equiv.) in ethanol.
e Add tin(Il) chloride dihydrate (5 equiv.) to the solution.
e Add concentrated hydrochloric acid dropwise while stirring.

o Heat the reaction mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group
by TLC.
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After the reaction is complete, cool the mixture to room temperature and carefully neutralize
it with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 2-
Ethylbenzofuran-6-amine.

Characterization Protocol

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds). Acquire *H and 3C NMR spectra on a 400 MHz or higher
spectrometer.[6]

Mass Spectrometry: Analyze the sample using an ESI-HRMS instrument to obtain the exact
mass and confirm the molecular formula.

IR Spectroscopy: Obtain the IR spectrum of the compound as a thin film or KBr pellet to
identify the key functional groups.

Conclusion and Future Perspectives

While 2-Ethylbenzofuran-6-amine may not yet be a commercially available compound with a

designated CAS number, its rational design based on the privileged benzofuran scaffold

presents a compelling case for its synthesis and biological evaluation. This technical guide has

provided a comprehensive framework, from plausible synthetic strategies and detailed

characterization methods to the exploration of its potential therapeutic applications. The

methodologies and insights presented herein are grounded in established chemical literature
and are intended to empower researchers to pursue the synthesis of this and related novel
benzofuran derivatives. Future work should focus on the practical execution of the proposed
syntheses, followed by a thorough investigation of the compound's biological activity profile.
The exploration of structure-activity relationships through the synthesis of a library of analogs
will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2405383?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2405383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

